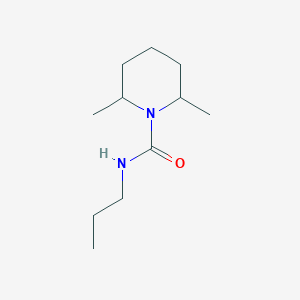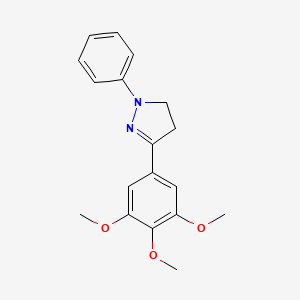
1H-Pyrazole, 4,5-dihydro-1-phenyl-3-(3,4,5-trimethoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole, 4,5-dihydro-1-phenyl-3-(3,4,5-trimethoxyphenyl)- is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a phenyl group and a trimethoxyphenyl group, making it a significant molecule in various fields of research due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole, 4,5-dihydro-1-phenyl-3-(3,4,5-trimethoxyphenyl)- can be achieved through cyclocondensation reactions. One efficient method involves the reaction of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine in the presence of a catalyst such as vitamin B1. This reaction typically yields the desired pyrazole compound in high yields (78-92%) and is characterized by its simplicity and metal-free catalysis .
Industrial Production Methods: Industrial production of this compound may involve similar cyclocondensation reactions but on a larger scale. The use of green catalysts like vitamin B1 is advantageous due to their reusability and environmentally friendly nature. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole, 4,5-dihydro-1-phenyl-3-(3,4,5-trimethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyrazole derivatives.
Reduction: Reduction reactions can yield dihydropyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include bromine and oxygen in the presence of dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like aryl halides and bases such as potassium tert-butoxide are used for N-arylation reactions.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in different applications.
Scientific Research Applications
1H-Pyrazole, 4,5-dihydro-1-phenyl-3-(3,4,5-trimethoxyphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial, anticancer, and anti-inflammatory properties.
Medicine: Pyrazole derivatives are explored for their therapeutic potential in treating various diseases.
Industry: Utilized in the development of fluorescent probes and materials with photoluminescent properties.
Mechanism of Action
The mechanism of action of 1H-Pyrazole, 4,5-dihydro-1-phenyl-3-(3,4,5-trimethoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. For instance, it may inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
- 1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazole
- 1-Phenyl-3-carbethoxypyrazolone
- 3-Amino-4,5-dihydro-1-phenylpyrazole
Comparison: Compared to these similar compounds, 1H-Pyrazole, 4,5-dihydro-1-phenyl-3-(3,4,5-trimethoxyphenyl)- is unique due to the presence of the trimethoxyphenyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
65684-98-2 |
|---|---|
Molecular Formula |
C18H20N2O3 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-phenyl-5-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazole |
InChI |
InChI=1S/C18H20N2O3/c1-21-16-11-13(12-17(22-2)18(16)23-3)15-9-10-20(19-15)14-7-5-4-6-8-14/h4-8,11-12H,9-10H2,1-3H3 |
InChI Key |
XSVVYKCRAHHZBX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Hydroxy-5,9-dimethyl-6,9-dihydronaphtho[1,2-b]furan-8(7H)-one](/img/structure/B14473963.png)
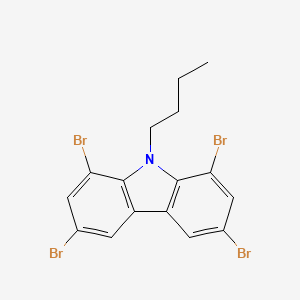
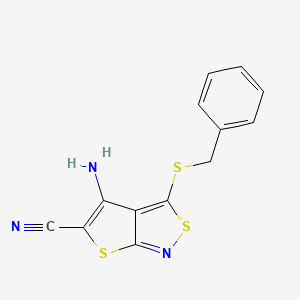
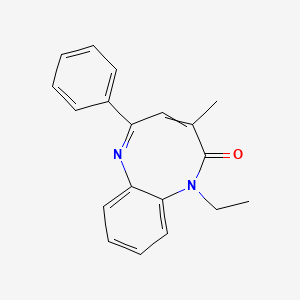
![8,9-Dimethyl-2-azaspiro[5.5]undeca-1,8-diene](/img/structure/B14473983.png)
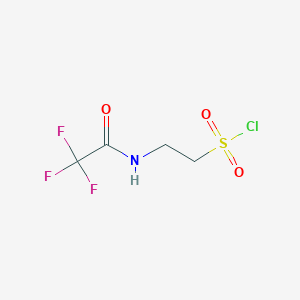
![1-[2-(Dimethylphosphanyl)ethyl]-N,N,1,1-tetramethylsilanamine](/img/structure/B14473993.png)
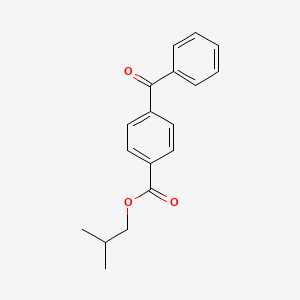
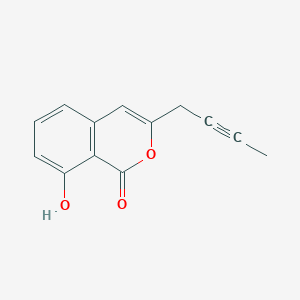
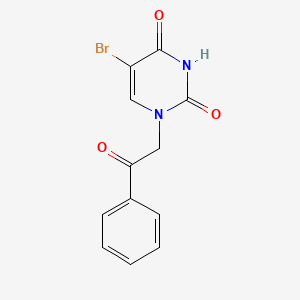
![5,5'-Bis[2-(pyridin-3-yl)ethyl]-2,2'-bipyridine](/img/structure/B14474025.png)

![4-[(Trimethylsilyl)oxy]butanal](/img/structure/B14474034.png)
